molecular formula C18H17ClN2O2 B11078434 1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11078434
M. Wt: 328.8 g/mol
InChI Key: PMYJWBYKIOHPPT-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name, is a yellow crystalline powder with a melting point of 181–183 °C. Its chemical structure includes a benzyl group, a chlorophenyl group, and a pyrrolidine ring with a carboxamide functional group . This compound exhibits interesting properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 4-chlorobenzaldehyde with benzylamine, followed by cyclization with a keto acid (such as 5-oxopyrrolidine-3-carboxylic acid) to form the target compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or dichloromethane) .

Industrial Production:: While research laboratories often use the synthetic route described above, industrial production methods may differ. Large-scale synthesis may involve continuous flow processes, solid-phase synthesis, or other efficient techniques to optimize yield and minimize waste.

Chemical Reactions Analysis

Reactivity:: 1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can undergo substitution reactions.

    Amide Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.

    Amide Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution reactions lead to different benzyl-substituted derivatives.

Scientific Research Applications

1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may interact with cellular targets, affecting biological processes.

    Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, related compounds include:

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-benzyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O2/c19-15-6-8-16(9-7-15)20-18(23)14-10-17(22)21(12-14)11-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,20,23)

InChI Key

PMYJWBYKIOHPPT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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